ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate
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Overview
Description
ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate: is a chemical compound with the molecular formula C7H9NO2. It is a cyclopropane derivative, characterized by the presence of a cyanide group and an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to control the reactivity and selectivity of the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanide group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyanide groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ester or cyanide groups under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It can be used in the design and synthesis of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and structural features make it valuable for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include enzyme-catalyzed reactions where the cyclopropane ring plays a crucial role in the binding and reactivity of the compound.
Comparison with Similar Compounds
Ethyl 2-cyanocyclopropanecarboxylate: A similar compound without the (1R,2R)-rel configuration.
Methyl 2-cyanocyclopropanecarboxylate: A methyl ester analog.
2-Cyanocyclopropanecarboxylic acid: The carboxylic acid analog.
Uniqueness: ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of both the cyanide and ester groups also provides versatility in its chemical transformations and applications.
Properties
IUPAC Name |
ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSAAQSCUQHJOC-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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